molecular formula C5H10FN3 B1490866 3-(Fluoromethyl)azetidine-1-carboximidamide CAS No. 2097955-81-0

3-(Fluoromethyl)azetidine-1-carboximidamide

Cat. No. B1490866
CAS RN: 2097955-81-0
M. Wt: 131.15 g/mol
InChI Key: YWCFECSPKFIXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidines, including 3-(Fluoromethyl)azetidine-1-carboximidamide, is an important yet underdeveloped area of research . Azetidines are often synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of 3-(Fluoromethyl)azetidine-1-carboximidamide consists of a four-membered azetidine ring with a fluoromethyl group and a carboximidamide group attached .


Chemical Reactions Analysis

Azetidines, including 3-(Fluoromethyl)azetidine-1-carboximidamide, are known for their reactivity and are often used in various chemical reactions . They are excellent candidates for ring-opening and expansion reactions due to the high ring strain associated with the four-membered azetidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Fluoromethyl)azetidine-1-carboximidamide include a density of 1.0±0.1 g/cm3, a boiling point of 93.9±5.0 °C at 760 mmHg, and a vapor pressure of 48.5±0.2 mmHg at 25°C . It also has a molar refractivity of 22.0±0.3 cm3 and a polar surface area of 12 Å2 .

Future Directions

The future directions of research on 3-(Fluoromethyl)azetidine-1-carboximidamide and other azetidines could involve further exploration of their synthetic chemistry, given their ubiquity in natural products and importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry, as well as their prospects in catalytic processes, make them interesting targets for future research .

properties

IUPAC Name

3-(fluoromethyl)azetidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN3/c6-1-4-2-9(3-4)5(7)8/h4H,1-3H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCFECSPKFIXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=N)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)azetidine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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